molecular formula C18H12O5 B191963 Neodulin CAS No. 13401-64-4

Neodulin

Cat. No.: B191963
CAS No.: 13401-64-4
M. Wt: 308.3 g/mol
InChI Key: VZDPNKZCXYBWLM-SGTLLEGYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neodulin involves several steps, starting from isoelliptol isoflavone. The process includes selective demethylation with boron tribromide, followed by treatment with sodium borohydride in absolute alcohol-tetrahydrofuran to yield the desired pterocarpan structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves organic solvents and reagents under controlled conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Neodulin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, particularly at the aromatic positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Neodulin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of neodulin involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes and receptors, disrupting fungal cell wall synthesis and function. The exact pathways and molecular targets are still under investigation, but this compound’s antifungal activity is a key area of focus .

Comparison with Similar Compounds

    4-Methoxyneodulin: A derivative of this compound with similar antifungal properties.

    4-Methoxypterocarpin: Another pterocarpan with comparable biological activities.

Uniqueness: this compound stands out due to its specific structural features and potent antifungal activity. Its unique tetracyclic system and the presence of multiple oxygenated substituents contribute to its distinct chemical and biological properties .

Biological Activity

Neodulin, a compound isolated from the roots of Neorautanenia mitis, has garnered significant attention for its potential biological activities, particularly in gastrointestinal health. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is one of several compounds derived from Neorautanenia mitis, a plant traditionally used in African medicine, particularly for treating diarrhea. The compound's efficacy has been evaluated through various in vitro and in vivo studies, highlighting its pharmacological potential.

1. Antidiarrheal Activity

Research indicates that this compound exhibits pronounced antidiarrheal properties. In a study involving isolated rabbit jejunum, this compound demonstrated a concentration-dependent relaxation effect on the rhythmic contractions of the intestinal smooth muscle. The complete relaxation was observed at a concentration of 60 µg/mL .

Table 1: Antidiarrheal Effects of this compound and Other Compounds from N. mitis

CompoundDose (mg/kg)Percentage Inhibition (%)
This compound2065.07
Pachyrrizine2050.01
Loperamide10Standard Control

This table summarizes the percentage inhibition of defecation in a castor-oil-induced diarrhea model, where this compound showed comparable efficacy to standard antidiarrheal agents like loperamide.

The mechanism behind this compound's antidiarrheal effect appears to involve the modulation of gastrointestinal motility. The studies suggest that this compound may inhibit acetylcholine-induced contractions, thereby reducing intestinal motility and fluid secretion .

3. Additional Biological Activities

Beyond its antidiarrheal properties, this compound has been implicated in other biological activities:

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound and its parent plant:

  • In Vivo Studies : In an experiment involving albino rats, administration of this compound resulted in significant inhibition of defecation compared to control groups treated with distilled water. This reinforces the traditional use of N. mitis in managing diarrhea .
  • Comparative Analysis : A comparative analysis with other compounds like pachyrrizine and dolineone indicates that while all show some degree of antidiarrheal activity, this compound stands out for its higher efficacy at lower doses.

Properties

CAS No.

13401-64-4

Molecular Formula

C18H12O5

Molecular Weight

308.3 g/mol

IUPAC Name

(1R,13R)-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene

InChI

InChI=1S/C18H12O5/c1-2-19-13-5-14-11(3-9(1)13)18-12(7-20-14)10-4-16-17(22-8-21-16)6-15(10)23-18/h1-6,12,18H,7-8H2/t12-,18-/m0/s1

InChI Key

VZDPNKZCXYBWLM-SGTLLEGYSA-N

SMILES

C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6

Isomeric SMILES

C1[C@@H]2[C@H](C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6

Canonical SMILES

C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6

Synonyms

NSC 356827;  Edulin;  (6aR,12aR)-6a,12a-Dihydro-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c]furo[3,2-g][1]benzopyran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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